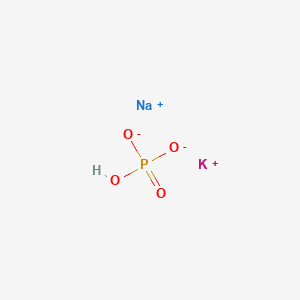
Potassium sodium hydrogenorthophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium Sodium Hydrogenorthophosphate: An Overview Potassium sodium hydrogenorthophosphate, also known as Na2HPO4.KH2PO4, is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a pH of 7.5-8.5. This compound is commonly used as a buffer in biological and biochemical experiments due to its ability to maintain a stable pH. Synthesis Method Potassium sodium hydrogenorthophosphate is synthesized by combining potassium dihydrogen phosphate (KH2PO4) and disodium hydrogen phosphate (Na2HPO4) in a specific ratio. The exact ratio of the two compounds used depends on the desired pH of the buffer solution. Scientific Research Application Potassium sodium hydrogenorthophosphate is widely used in scientific research as a buffer in various experiments. It is commonly used in molecular biology, biochemistry, and cell biology experiments. The compound is also used in the preparation of cell culture media and in the purification of proteins. Mechanism of Action Potassium sodium hydrogenorthophosphate acts as a buffer by maintaining a stable pH in a solution. It does this by absorbing any excess hydrogen ions (H+) or hydroxide ions (OH-) that may be present in the solution. This helps to prevent any significant changes in pH that could affect the results of an experiment. Biochemical and Physiological Effects Potassium sodium hydrogenorthophosphate has no known biochemical or physiological effects on living organisms. It is considered to be safe for use in scientific research and has no known toxic effects. Advantages and Limitations for Lab Experiments One of the main advantages of using potassium sodium hydrogenorthophosphate as a buffer is its ability to maintain a stable pH over a wide range of temperatures. It is also relatively inexpensive and easy to prepare. However, one limitation of using this compound is that it can be affected by the presence of other compounds in a solution. This can lead to changes in pH that may affect the results of an experiment. Future Directions There are several future directions for research involving potassium sodium hydrogenorthophosphate. One area of interest is the development of new buffer systems that are more efficient and effective than current systems. Another area of interest is the use of this compound in the development of new drugs and therapies for various diseases. Conclusion Potassium sodium hydrogenorthophosphate is a commonly used buffer in scientific research. It is a safe and effective way to maintain a stable pH in a solution and is widely used in molecular biology, biochemistry, and cell biology experiments. While there are limitations to its use, it remains an important tool for researchers in many fields.
Propriétés
Numéro CAS |
14518-27-5 |
|---|---|
Nom du produit |
Potassium sodium hydrogenorthophosphate |
Formule moléculaire |
HKNaO4P |
Poids moléculaire |
158.067 g/mol |
Nom IUPAC |
potassium;sodium;hydrogen phosphate |
InChI |
InChI=1S/K.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
ASHGTUMKRVIOLH-UHFFFAOYSA-L |
SMILES |
OP(=O)([O-])[O-].[Na+].[K+] |
SMILES canonique |
[H+].[O-]P(=O)([O-])[O-].[Na+].[K+] |
Autres numéros CAS |
14518-27-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















